3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of diethoxy and methyl substituents on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-diethoxy-2-methylbenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: The aldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso, nitro, or oxo compounds.
Reduction: Reduced derivatives such as hydrazines or amines.
Substitution: Substituted derivatives with various functional groups introduced at the amino group or phenyl ring.
Scientific Research Applications
3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Diethoxy-2-methylphenyl)-1,3-thiazol-2-amine: A compound with a thiazole ring instead of a pyrazole ring.
(4,5-Dimethoxy-2-methylphenyl)-N-{[3-(4-ethylphenyl)-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-N-methylmethanamine: A compound with a triazole ring and additional substituents.
Uniqueness
3-(4,5-Diethoxy-2-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
5-(4,5-diethoxy-2-methylphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-18-12-6-9(3)10(7-13(12)19-5-2)11-8-14(15)17-16-11/h6-8H,4-5H2,1-3H3,(H3,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAYDLCCYLGEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C2=CC(=NN2)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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